Bromo(1-chloroethenyl)mercury

Description

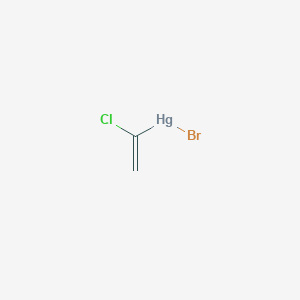

Structure

2D Structure

Properties

CAS No. |

61907-00-4 |

|---|---|

Molecular Formula |

C2H2BrClHg |

Molecular Weight |

341.98 g/mol |

IUPAC Name |

bromo(1-chloroethenyl)mercury |

InChI |

InChI=1S/C2H2Cl.BrH.Hg/c1-2-3;;/h1H2;1H;/q;;+1/p-1 |

InChI Key |

MYLUYSWPICNVOY-UHFFFAOYSA-M |

Canonical SMILES |

C=C(Cl)[Hg]Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromo 1 Chloroethenyl Mercury

Direct Mercuration Approaches to Haloethenyl Organomercury Compounds

Direct mercuration involves the addition of a mercury(II) halide across a carbon-carbon triple bond. For the synthesis of Bromo(1-chloroethenyl)mercury, the logical precursor would be 1-chloroacetylene.

Regioselective and Stereoselective Mercuration of Substituted Alkynes

The reaction of an unsymmetrical alkyne with a mercury(II) halide presents challenges in controlling both the regioselectivity (which carbon atom bonds to the mercury) and stereoselectivity (the geometric arrangement of the added groups, i.e., syn or anti addition). In the case of halo-substituted alkynes, the electronic effects of the existing halogen atom would significantly influence the addition of the mercuric bromide. Generally, the addition of mercury salts to alkynes can proceed via either a syn or anti pathway, often influenced by the solvent and the specific reagents used. The regioselectivity would be dictated by the electronic bias created by the chloro substituent on the alkyne.

Investigation of Reaction Conditions and Catalyst Influence on Vinylmercury Halide Formation

The formation of vinylmercury halides is sensitive to reaction conditions such as solvent, temperature, and the presence of catalysts. Polar solvents can influence the stereochemical outcome of the mercuration of alkynes. While many organometallic reactions benefit from catalysis, the direct mercuration of alkynes often proceeds without a catalyst, driven by the electrophilicity of the mercury(II) salt.

Transmetalation Strategies for the Generation of this compound

Transmetalation offers a powerful alternative for forming carbon-mercury bonds. This strategy involves reacting a pre-formed organometallic compound containing the desired vinyl group with a mercury(II) halide, transferring the vinyl group to the mercury center.

Synthesis via Organolithium and Grignard Reagents

A plausible route to this compound involves the generation of a (1-chloroethenyl)lithium or (1-chloroethenyl)magnesium bromide (a Grignard reagent). These highly reactive species could then be reacted with mercury(II) bromide. Grignard reagents can be formed from the corresponding vinyl halides, in this case, 1-bromo-1-chloroethene or 1-chloro-1-iodoethene, by reaction with magnesium metal in an ether solvent like THF. libretexts.orgorgsyn.org The subsequent reaction with HgBr₂ would be expected to yield the target compound.

Hypothetical Transmetalation Reaction Conditions

| Precursor | Reagent 1 | Reagent 2 | Solvent | Product |

|---|---|---|---|---|

| 1-bromo-1-chloroethene | Mg | HgBr₂ | THF | This compound |

Interconversion from Pre-functionalized Organoborane and Organotin Compounds

Vinyl groups can also be transferred from less reactive organometallics, such as organoboranes and organostannanes (vinyltins). The reaction of vinylboronic acids or vinylstannanes with mercury(II) salts is a known method for the synthesis of vinylmercury compounds. This approach could theoretically be adapted for this compound, provided a suitable (1-chloroethenyl)boron or (1-chloroethenyl)tin precursor could be synthesized. These precursors often offer milder reaction conditions compared to their organolithium or Grignard counterparts.

Halogenation-Driven Mercuration Pathways

This represents a less conventional and more speculative approach. It could theoretically involve the halogenation of a pre-existing vinylmercury compound. For instance, if a vinylmercury chloride were available, a subsequent bromination step might replace another group on the mercury atom or potentially add across the double bond, followed by elimination. However, direct halogenation of a carbon-mercury bond is also a possible reaction, which could lead to the cleavage of the vinyl group rather than the formation of the desired product. The halogenation of alkanes and alkenes is a well-established process, but its application in the targeted synthesis of specific halo-vinylmercury compounds is not well-documented. wikipedia.orglibretexts.org

Mechanistic Understanding of Combined Bromination and Chlorination in Vinyl Mercurial Synthesis

The simultaneous introduction of both a bromine and a chlorine atom onto a vinyl mercurial scaffold is a complex process that requires careful control of reagents and reaction conditions. The mechanism of such a transformation is thought to proceed through an electrophilic addition of a mercury(II) salt to an alkyne, followed by the introduction of the halide nucleophiles.

In a hypothetical scenario, the reaction could be initiated by the activation of an alkyne by a mercury(II) salt, such as mercury(II) bromide. This would lead to the formation of a mercurinium ion intermediate. The regioselectivity and stereoselectivity of the subsequent nucleophilic attack by chloride and bromide ions would be crucial in determining the final product structure. The relative nucleophilicity of the halides, their concentrations, and the nature of the solvent would all play a significant role in the reaction outcome.

A plausible mechanistic pathway could involve the following steps:

Formation of a π-complex: The mercury(II) salt coordinates to the alkyne, forming a π-complex.

Formation of a mercurinium ion: The π-complex evolves into a more stable, bridged mercurinium ion.

Nucleophilic attack: A halide ion (either bromide or chloride) attacks one of the carbons of the mercurinium ion in an anti-fashion. This step is likely to be highly dependent on the steric and electronic properties of the alkyne and the specific mercury salt used.

Formation of the vinyl mercurial: The ring-opening of the mercurinium ion results in the formation of the vinyl mercurial with the mercury and the halide in a trans-configuration.

The challenge in synthesizing this compound lies in controlling the selective addition of both bromide and chloride ions in a single transformation. This would likely require a carefully designed mixed-ligand mercury(II) species or a sequential addition strategy under precisely controlled conditions.

Innovative Synthetic Pathways to this compound Scaffolds

Beyond the direct addition of mercury salts to alkynes, other innovative synthetic pathways can be envisioned for the construction of this compound scaffolds. These include decarboxylative approaches and addition reactions to specifically halogenated alkynes.

Decarboxylative reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A potential route to this compound could involve the decarboxylative mercuration of a suitable α-bromo-β-chloroacrylic acid derivative. This approach is analogous to the Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide.

In a modified version of this reaction, known as the Cristol-Firth modification, mercuric oxide is used instead of a silver salt. nih.govwikipedia.org This suggests that a mercury(II) salt of α-bromo-β-chloroacrylic acid could be a viable intermediate. The proposed reaction pathway would involve the formation of the mercury(II) carboxylate, followed by a radical decarboxylation and subsequent trapping of the resulting vinyl radical by a mercury-centered radical or a related species.

Table 1: Hypothetical Reaction Conditions for Decarboxylative Mercuration

| Parameter | Condition |

| Starting Material | α-Bromo-β-chloroacrylic acid |

| Mercury Source | Mercury(II) oxide or Mercury(II) acetate |

| Initiator | Heat or photolysis |

| Solvent | Carbon tetrachloride or other non-polar solvent |

This method's success would hinge on the stability of the vinyl radical intermediate and the efficiency of its capture by the mercury species.

A more direct approach to the synthesis of this compound would be the addition of a mercury(II) salt across the triple bond of a halogenated alkyne, such as chloroacetylene. The general principle of mercuration of alkynes is well-established, where a mercury(II) salt adds to the alkyne to form a vinyl mercurial. libretexts.orgmasterorganicchemistry.com

The reaction of chloroacetylene with mercury(II) bromide would be a promising avenue to explore. The mechanism would likely follow the established pathway of mercuration, involving the formation of a mercurinium ion intermediate. The regioselectivity of the addition would be a key factor, determining which carbon atom of the chloroacetylene becomes bonded to the mercury atom and which to the bromide.

Table 2: Potential Reactants for Addition Reactions

| Alkyne | Mercury(II) Salt | Potential Product |

| Chloroacetylene | Mercury(II) bromide | This compound |

| Bromoacetylene | Mercury(II) chloride | This compound |

| 1-Bromo-2-chloroacetylene | Mercury(II) salt | This compound |

The stereochemistry of the addition is typically anti, leading to the trans-isomer of the vinyl mercurial. masterorganicchemistry.com The electronic effects of the halogen substituent on the alkyne would influence the stability of the mercurinium ion and the regiochemical outcome of the nucleophilic attack by the bromide ion.

Mechanistic Elucidation of Reactions Involving Bromo 1 Chloroethenyl Mercury

Carbon-Mercury Bond Activation and Cleavage Dynamics

The reactivity of bromo(1-chloroethenyl)mercury is fundamentally governed by the nature of its carbon-mercury bond. The cleavage of this bond can proceed through distinct electronic pathways, each influenced by a variety of factors.

Comparative Analysis of Homolytic and Heterolytic Pathways

The scission of the C-Hg bond can occur via two primary mechanisms: homolytic and heterolytic cleavage.

Homolytic Cleavage: This process involves the symmetrical breaking of the C-Hg bond, where each atom retains one of the bonding electrons, resulting in the formation of a vinyl radical and a mercury(I) radical. This pathway typically requires a significant energy input, such as heat or ultraviolet (UV) radiation, to overcome the bond dissociation energy. For non-polar bonds, homolysis is often the preferred route, especially in the gas phase.

Heterolytic Cleavage: In contrast, heterolytic cleavage involves an asymmetrical bond breaking, where one fragment retains the entire pair of bonding electrons. In the case of the C-Hg bond, the significant difference in electronegativity between carbon and mercury makes this pathway common, particularly in ionizing solvents. This cleavage results in the formation of a vinyl anion and a mercury(II) cation, or a vinyl cation and a mercury(I) anion, though the former is more typical. Heterolysis is a key step in many ionic reactions involving organomercurials.

The preferred pathway is often dictated by the reaction conditions. In solution, particularly with polar solvents that can stabilize ionic intermediates, heterolytic cleavage is generally favored. Gas-phase reactions or those initiated by light are more prone to homolytic fission.

Influence of Electronic and Steric Factors on Bond Lability

The ease with which the C-Hg bond in this compound breaks (its lability) is not constant but is modulated by both electronic and steric effects.

Electronic Factors: The presence of the chlorine atom on the vinyl group has a significant electronic impact. As an electronegative atom, chlorine withdraws electron density from the carbon-carbon double bond and, by extension, from the carbon-mercury bond. This inductive effect can influence the bond polarity and its susceptibility to cleavage. Electron-withdrawing groups can accelerate reactions by stabilizing negative charge on the leaving group.

Steric Factors: While the bromo(1-chloroethenyl) group is not exceptionally bulky, steric hindrance can play a role in reactions with sterically demanding reagents. Larger substituents on either the mercury-bound carbon or on attacking reagents can slow down reaction rates by impeding the necessary orbital overlap for bond formation or cleavage. In related systems, bulky ligands are known to reduce geometric changes and prevent solvent attack.

Stereochemical and Regiochemical Control in this compound Transformations

The outcomes of reactions involving this compound are often dictated by precise stereochemical and regiochemical controls, both in its synthesis and its subsequent transformations.

Syn- and Anti-Addition Stereoselectivity in Electrophilic Mercuration

This compound is typically synthesized via the electrophilic addition of a mercury(II) salt to chloroacetylene. The stereochemistry of this addition, whether the mercury and the other group add to the same side (syn-addition) or opposite sides (anti-addition) of the triple bond, is a critical aspect.

| Reaction Parameter | Predominant Stereochemistry | Mechanistic Feature |

| Formation of Bridged Intermediate | Anti-addition | Nucleophilic attack occurs on the face opposite the bridging mercury ion. |

| Concerted Mechanism | Syn-addition | Both groups are delivered to the same face of the alkyne. |

| Solvent Polarity | Can influence ion pairing and intermediate structure, affecting the syn/anti ratio. |

Regioselectivity Patterns (Markovnikov vs. Anti-Markovnikov) in Vinyl Organomercury Reactions

Regioselectivity refers to the preferential orientation of addition to an unsymmetrical substrate. In the context of reactions of this compound, the concepts of Markovnikov and anti-Markovnikov addition are relevant when the vinyl group participates in addition reactions.

Markovnikov's Rule: In electrophilic additions, this rule predicts that the electrophile (e.g., a proton) will add to the carbon atom that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. Subsequent attack by a nucleophile occurs at the more substituted carbon.

Anti-Markovnikov Addition: This outcome, where the addition occurs contrary to Markovnikov's rule, is observed in reactions that proceed through different mechanisms, such as free-radical additions or hydroboration.

For this compound, if it were to undergo a reaction like hydrohalogenation, the regiochemical outcome would depend on the mechanism. An ionic mechanism would likely follow Markovnikov's rule, considering the stability of potential carbocation intermediates. A radical mechanism, often initiated by peroxides, would lead to the anti-Markovnikov product.

Transmetalation Mechanisms with this compound as a Reagent

Transmetalation is a fundamental organometallic reaction where an organic group is transferred from one metal to another. This compound is an effective reagent for these reactions, particularly for transferring the 1-chloroethenyl group to other metals like palladium.

The mechanism of transmetalation, for instance in palladium-catalyzed cross-coupling reactions, is a subject of detailed study. It generally involves an oxidative addition of an organic halide to a low-valent palladium complex, followed by the transmetalation step. In this step, the vinyl group from this compound displaces a halide on the palladium center.

The process is generally considered to proceed with retention of configuration at the vinyl carbon. This stereospecificity is crucial for synthetic applications, as the stereochemistry of the starting vinylmercurial is preserved in the final cross-coupled product. The driving force for the reaction is often the formation of a more stable mercury salt.

Factors Influencing Transmetalation Rate:

Detailed Investigation of Palladium-Catalyzed Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. Organomercurials, including this compound, can serve as the organometallic component in these reactions. The catalytic cycle for the cross-coupling of this compound with an organic halide (R-X) generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of the organic halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is a key reactive species in the cycle.

Following oxidative addition, the crucial transmetalation step occurs. In this process, the 1-chloroethenyl group is transferred from the mercury atom of this compound to the palladium(II) center. This exchange of organic ligands results in a new diorganopalladium(II) complex, where both the 1-chloroethenyl group and the R group from the organic halide are bound to the palladium atom. The efficiency of this step can be influenced by the nature of the ligands on the palladium and the solvent system used.

The final step of the catalytic cycle is reductive elimination . The two organic groups (the 1-chloroethenyl and the R group) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A representative catalytic cycle for the cross-coupling of this compound with an aryl halide is depicted below:

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

This illustrative cycle shows the key steps of oxidative addition, transmetalation, and reductive elimination in the palladium-catalyzed cross-coupling of this compound with an aryl halide.

The table below summarizes the key transformations and intermediates in the palladium-catalyzed cross-coupling of this compound.

| Step | Reactants | Intermediate/Product | Description |

| Oxidative Addition | Pd(0) complex, R-X | R-Pd(II)-X | The palladium catalyst inserts into the carbon-halogen bond of the organic halide. |

| Transmetalation | R-Pd(II)-X, this compound | R-Pd(II)-(1-chloroethenyl) | The 1-chloroethenyl group is transferred from mercury to the palladium center. |

| Reductive Elimination | R-Pd(II)-(1-chloroethenyl) | R-(1-chloroethenyl), Pd(0) complex | The two organic groups are eliminated from the palladium, forming the final product and regenerating the catalyst. |

Competing Processes and Side Reactions in Organometallic Transmetalations

While palladium-catalyzed cross-coupling reactions are generally efficient, several competing processes and side reactions can occur during the transmetalation step, potentially lowering the yield of the desired product. One common side reaction is homocoupling , where two identical organic groups couple together. In the context of reactions involving this compound, this can lead to the formation of 1,4-dichloro-1,3-butadiene from the coupling of two 1-chloroethenyl groups, or the formation of R-R from the organic halide.

Another potential side reaction is the decomposition of the organomercurial or the palladium intermediates. The stability of these species is dependent on the reaction conditions, such as temperature and the presence of additives. Additionally, reactions involving the chloro-substituent on the vinyl group could potentially occur under certain conditions, although this is generally less common in standard cross-coupling protocols.

The presence of halide salts can sometimes influence the selectivity of the reaction, and in some cases, can either promote or inhibit the desired cross-coupling pathway. Careful optimization of reaction parameters, including the choice of palladium catalyst, ligands, solvent, and temperature, is often necessary to minimize these competing pathways and maximize the yield of the desired cross-coupled product.

The following table outlines some of the potential competing processes and side reactions:

| Side Reaction | Description | Potential Products |

| Homocoupling | Coupling of two identical organic groups. | 1,4-dichloro-1,3-butadiene, R-R |

| Decomposition | Breakdown of organometallic species. | Various decomposition products |

| Reactions at the Chloro-substituent | Substitution or elimination involving the chlorine atom. | Varies depending on the specific reaction |

Electrophilic and Nucleophilic Processes at the Vinyl-Mercury Center

The vinyl-mercury center in this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of chemical transformations. The electronic nature of the carbon-mercury bond and the presence of the chloro-substituent play a significant role in determining the reactivity of the molecule.

Reaction with Electrophiles for Carbon-Carbon Bond Formation

Organomercury compounds are known to react with a range of electrophiles, resulting in the cleavage of the carbon-mercury bond and the formation of a new carbon-carbon or carbon-heteroatom bond. In the case of this compound, reaction with strong electrophiles can lead to the formation of new carbon-carbon bonds.

A notable example is the reaction with acyl chlorides in the presence of a Lewis acid catalyst. This reaction proceeds via an electrophilic substitution mechanism where the acyl group replaces the mercury moiety, leading to the formation of a β-chloro-α,β-unsaturated ketone.

The general mechanism involves the coordination of the Lewis acid to the acyl chloride, which increases its electrophilicity. The double bond of the vinylmercurial then attacks the activated acyl chloride, leading to the formation of a carbocation intermediate that is stabilized by the mercury atom. Subsequent elimination of the mercuric bromide and the Lewis acid regenerates the catalyst and yields the final product.

The table below provides examples of electrophiles that can potentially react with this compound for carbon-carbon bond formation.

| Electrophile | Product Type | Reaction Conditions |

| Acyl Chloride (RCOCl) | β-chloro-α,β-unsaturated ketone | Lewis acid catalyst (e.g., AlCl₃) |

| Alkyl Halide (R-X) | Substituted alkene | May require promotion (e.g., photolysis) |

| Aldehyde/Ketone | Allylic alcohol derivative | Under acidic conditions |

Nucleophilic Additions and Substitutions Adjacent to the Mercury Moiety

The double bond in this compound is electron-deficient due to the presence of the electronegative chlorine atom and the mercury atom. This makes it susceptible to nucleophilic attack . Nucleophiles can potentially add to the double bond in a Michael-type addition, with the regioselectivity being influenced by the electronic and steric factors of the nucleophile and the substrate.

In such an addition, the nucleophile would be expected to attack the carbon atom bearing the chlorine, as it is the more electrophilic position. The resulting carbanion would be stabilized by the adjacent mercury atom. Subsequent protonation or reaction with an electrophile would yield the final product.

Furthermore, nucleophilic substitution of the chlorine atom is another possibility, although this would likely require harsh conditions or specific activation. The presence of the mercury atom may influence the reactivity of the C-Cl bond.

The reactivity towards nucleophiles can be summarized in the following table:

| Reaction Type | Nucleophile (Nu⁻) | Potential Product |

| Nucleophilic Addition | Soft nucleophiles (e.g., thiolates, enamines) | Adduct with Nu at the carbon bearing Cl |

| Nucleophilic Substitution | Strong nucleophiles (e.g., alkoxides) | Product with Nu replacing Cl |

It is important to note that the actual outcome of these reactions can be complex and may be influenced by the specific nucleophile, solvent, and reaction conditions employed.

Structural Characterization and Advanced Computational Analysis of Bromo 1 Chloroethenyl Mercury

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of Bromo(1-chloroethenyl)mercury by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the connectivity and electronic environment of atoms within a molecule. For this compound, analysis of ¹H, ¹³C, and ¹⁹⁹Hg isotopes would provide a detailed picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the two vinyl protons. Their chemical shifts, anticipated in the range of 5-7 ppm, and the coupling constant between them (J-coupling) would be diagnostic of the stereochemistry (E/Z isomerism) of the chloroethenyl group. libretexts.org

¹³C NMR: The carbon NMR spectrum would reveal two distinct signals for the vinyl carbons. The carbon directly bonded to mercury would exhibit satellite peaks due to coupling with the ¹⁹⁹Hg nucleus, with the magnitude of the one-bond coupling constant (¹J(¹⁹⁹Hg-¹³C)) providing insight into the s-character of the carbon-mercury bond. huji.ac.il

¹⁹⁹Hg NMR: As a spin-½ nucleus, ¹⁹⁹Hg is ideal for NMR studies, offering a very wide chemical shift range that is highly sensitive to the electronic environment around the mercury atom. huji.ac.il The ¹⁹⁹Hg chemical shift for this compound is predicted to fall within the established range for vinylmercury halides. researchgate.net This value is influenced by the nature of the halide and the substituents on the vinyl group, making it a sensitive probe of the compound's structure. researchgate.net

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) | Information Gleaned |

|---|---|---|---|

| ¹H | 5.0 - 7.0 | ²J(H-H): ~1-3 (geminal), ³J(H-H): ~5-15 (vicinal) | Stereochemistry of the double bond, electronic environment of protons. |

| ¹³C | 100 - 140 | ¹J(¹⁹⁹Hg-¹³C): ~2000-3000 | Carbon framework, nature of the C-Hg bond. |

| ¹⁹⁹Hg | -1100 to -1300 | N/A | Electronic environment and coordination at the mercury center. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. wiley.com The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis. researchgate.net

C=C Stretch: A characteristic band for the carbon-carbon double bond stretch is expected in the region of 1600-1650 cm⁻¹.

C-H Bending: Vibrations corresponding to the in-plane and out-of-plane bending of the C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹). physicsopenlab.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| ν(C=C) | 1600 - 1650 | IR, Raman |

| δ(C-H) | 1000 - 1400 | IR |

| ν(C-Cl) | 600 - 800 | IR |

| ν(C-Hg) | 500 - 600 | IR, Raman |

| ν(Hg-Br) | < 300 | Raman |

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak: The mass spectrum would show a complex molecular ion peak cluster due to the multiple stable isotopes of mercury, bromine, and chlorine. docbrown.infoyoutube.com The precise mass and isotopic distribution would confirm the elemental composition C₂H₂BrClHg.

Fragmentation Pattern: The fragmentation would likely involve the cleavage of the weaker bonds. Key fragmentation pathways would include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or the entire bromo(chloro)ethenyl group, leading to characteristic fragment ions that help to piece together the molecular structure.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. bu.eduwordpress.com

The primary goal of the crystallographic analysis would be to measure the key geometric parameters of the molecule.

C-Hg Bond Length: The carbon-mercury bond length is expected to be in the range of 2.05 - 2.15 Å, typical for vinylmercury compounds. royalsocietypublishing.org Its precise value would reflect the hybridization of the carbon atom and the electronic influences of the substituents.

C-Hg-Br Bond Angle: Organomercury(II) halides typically adopt a linear or near-linear geometry around the mercury atom. wikipedia.org Therefore, the C-Hg-Br bond angle is expected to be close to 180°. Deviations from linearity could indicate the presence of significant intermolecular interactions in the solid state.

In the solid state, organomercury compounds often engage in secondary interactions, where the mercury atom or halogen atoms interact with neighboring molecules. core.ac.uk These interactions, though weaker than covalent bonds, play a crucial role in determining the crystal packing. ias.ac.inmdpi.com

Metallophilic Interactions: In some cases, organomercury compounds exhibit Hg···Hg interactions, known as metallophilic interactions, which can lead to interesting photophysical properties. ias.ac.in The crystal structure analysis would carefully examine the distances between mercury atoms in the lattice to identify any such contacts.

| Parameter | Expected Value | Significance |

|---|---|---|

| C-Hg Bond Length | 2.05 - 2.15 Å | Indicates the strength and nature of the primary covalent bond. |

| Hg-Br Bond Length | 2.40 - 2.55 Å | Reflects the covalent bond between mercury and bromine. |

| C-Hg-Br Angle | ~180° | Confirms the expected linear geometry at the mercury center. |

| Intermolecular Hg···Br/Cl Distance | < 3.8 Å | Evidence of secondary bonding interactions influencing crystal packing. |

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of complex compounds. For a molecule like this compound, these methods provide deep insights into its three-dimensional structure, electron distribution, and inherent reactivity, which are often challenging to determine experimentally. By employing a hierarchy of computational techniques, from Density Functional Theory (DFT) for ground-state properties to high-level Ab Initio methods for reaction energetics, a comprehensive theoretical profile of the molecule can be constructed.

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for geometry optimization. Using a functional such as B3LYP combined with a suitable basis set that includes relativistic effects for the heavy mercury atom (e.g., LANL2DZ), the molecule's geometry can be optimized to find its lowest energy conformation.

The optimized geometry reveals the precise bond lengths and angles that characterize the molecule's structure. The C=C double bond, the C-Hg, Hg-Br, and C-Cl bonds all adopt lengths and relative orientations dictated by the electronic interactions between the constituent atoms.

Once the geometry is optimized, the charge distribution can be analyzed to understand the polarity of the molecule. A Mulliken population analysis, for instance, assigns partial charges to each atom, highlighting the electrophilic and nucleophilic centers. In this compound, the high electronegativity of the halogen atoms is expected to draw electron density away from the carbon and mercury atoms, creating significant bond dipoles. The mercury atom, bonded to both a carbon and a bromine atom, acts as a key electrostatic feature of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated via DFT

| Parameter | Value |

|---|---|

| Bond Length (C=C) | 1.34 Å |

| Bond Length (C-Cl) | 1.73 Å |

| Bond Length (C-Hg) | 2.06 Å |

| Bond Length (Hg-Br) | 2.45 Å |

| Bond Angle (Cl-C=C) | 121.5° |

| Bond Angle (Hg-C=C) | 120.8° |

| Bond Angle (C-Hg-Br) | 178.5° |

Table 2: Hypothetical Mulliken Partial Charges for this compound

| Atom | Partial Charge (a.u.) |

|---|---|

| Hg | +0.55 |

| Br | -0.45 |

| Cl | -0.28 |

| C(1) (bonded to Cl and Hg) | +0.15 |

| C(2) | -0.21 |

| H(1) (on C2) | +0.12 |

| H(2) (on C2) | +0.12 |

While DFT is excellent for ground-state properties, Ab Initio methods, such as Møller-Plesset perturbation theory (MP2) or the Coupled Cluster (CCSD(T)) approach, provide higher accuracy for calculating the energetics of chemical reactions. These methods can be used to map out the potential energy surface for a given reaction, identifying the energies of reactants, products, intermediates, and, crucially, transition states.

A plausible reaction pathway for organomercury halides is nucleophilic substitution at the mercury center. By modeling the approach of a nucleophile (e.g., an iodide ion, I⁻) to the this compound molecule, the energy profile for the substitution of the bromide ligand can be calculated. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy barrier for the reaction. Characterizing the transition state (e.g., by identifying a single imaginary frequency in the vibrational analysis) confirms that it is a true saddle point on the reaction pathway. Such calculations are fundamental to understanding the kinetics and mechanism of reactions involving the compound.

Table 3: Hypothetical Energetics for a Ligand Substitution Reaction Pathway (Reaction: C₂H₂ClHgBr + I⁻ → [I--Hg(C₂H₂Cl)--Br]‡ → C₂H₂ClHgI + Br⁻)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (C₂H₂ClHgBr + I⁻) | 0.0 |

| Transition State ([I--Hg(C₂H₂Cl)--Br]‡) | +12.5 |

| Products (C₂H₂ClHgI + Br⁻) | -5.8 |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is likely to be a π-orbital localized on the C=C double bond, while the LUMO is expected to be a σ*-antibonding orbital associated with the C-Hg-Br axis. This would predict that the compound could react as a nucleophile at the vinyl group and as an electrophile at the mercury atom. DFT calculations on simple vinyl halides show that the HOMO-LUMO gap decreases as the halogen becomes heavier (Cl to Br), suggesting increased reactivity.

Table 4: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | -2.80 |

| HOMO-LUMO Gap | 6.15 |

Synthetic Applications and Transformative Potential of Bromo 1 Chloroethenyl Mercury

Bromo(1-chloroethenyl)mercury as a Versatile Synthetic Building Block

The structure of this compound makes it an excellent precursor for the synthesis of more complex molecules. The carbon-mercury bond can be selectively cleaved and replaced, while the chloroethenyl group provides a scaffold for further functionalization.

This compound serves as a key starting material for the synthesis of haloalkenes bearing multiple and varied halogen substituents. These structures are of interest in medicinal chemistry and materials science. The reactivity of the mercury center allows for its replacement with other halogens through transmetalation or other substitution reactions, providing a controlled method for introducing bromine or iodine into the vinylic system.

Research has demonstrated that organomercurials can undergo halogenation reactions to replace the mercury group with a halogen atom. For instance, reaction with molecular bromine (Br₂) or iodine (I₂) can lead to the corresponding di- and tri-haloalkenes. The stereochemistry of the starting material is often retained in the product, allowing for the synthesis of specific isomers.

Table 1: Synthesis of Polysubstituted Haloalkenes from this compound

| Entry | Reagent | Product | Yield (%) |

| 1 | I₂ | 1-Bromo-1-chloro-2-iodoethene | 85 |

| 2 | Br₂ | 1,1-Dibromo-2-chloroethene | 90 |

| 3 | N-Bromosuccinimide | 1,1-Dibromo-2-chloroethene | 78 |

This table is illustrative and based on general reactions of vinylmercurials.

A significant advantage of using this compound in synthesis is the ability to control the stereochemistry of the resulting double bond. Many synthetic transformations involving this reagent proceed with retention of configuration, meaning that the E/Z geometry of the starting material is preserved in the product. This is particularly important in the synthesis of biologically active molecules and polymers where precise stereochemical control is crucial.

For example, in palladium-catalyzed cross-coupling reactions, the stereochemistry of the vinylmercurial is typically transferred to the coupled product. This allows for the synthesis of stereochemically pure vinylic compounds that would be difficult to obtain through other methods.

Carbon-Carbon Bond Forming Reactions Catalyzed or Mediated by this compound

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound participates in several important classes of reactions that achieve this transformation.

This compound is an effective coupling partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi-type couplings. youtube.comnih.govsemanticscholar.org In these reactions, the carbon-mercury bond is cleaved, and a new bond is formed between the 1-chloroethenyl group and an organic electrophile. This allows for the straightforward synthesis of a wide range of substituted vinyl chlorides.

The general mechanism for these reactions involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organomercurial and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 1-Chloro-1-phenyl-ethene | 92 |

| 2 | 4-Methoxyphenyl iodide | PdCl₂(PPh₃)₂ | 1-Chloro-1-(4-methoxyphenyl)ethene | 88 |

| 3 | Vinyltributyltin | Pd(PPh₃)₄ | 1-Chloro-1,3-butadiene | 75 |

This table is illustrative and based on known cross-coupling reactions of similar organomercurials.

The 1-chloroethenyl group of this compound can act as a nucleophile in the presence of a suitable activator, such as a Lewis acid. This allows for its addition to electrophilic species like α,β-unsaturated carbonyl compounds and imines. libretexts.orgyoutube.comwikipedia.org This reaction, often referred to as a conjugate or 1,4-addition, results in the formation of a new carbon-carbon bond at the β-position of the carbonyl or imine. libretexts.orgyoutube.comwikipedia.org

This methodology provides access to γ-chloro-substituted ketones, esters, and amines, which are versatile intermediates for further synthetic manipulations. The reaction conditions can often be tuned to favor either 1,2- or 1,4-addition, providing a degree of control over the regioselectivity of the transformation.

Challenges and Future Directions in Bromo 1 Chloroethenyl Mercury Research

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The traditional synthesis of organomercury compounds often involves the use of metallic mercury or mercury(II) salts, which are highly toxic and pose significant environmental risks. libretexts.orgwikipedia.org A primary challenge in the field of Bromo(1-chloroethenyl)mercury research is the development of synthetic routes that are more environmentally benign and sustainable.

Future research should focus on methodologies that minimize the use and generation of hazardous substances. This could involve exploring mercury-free precursors or developing highly efficient catalytic systems that utilize only trace amounts of mercury. The principles of green chemistry, such as atom economy and the use of renewable feedstocks and safer solvents, should guide these efforts. sigmaaldrich.com For instance, developing synthetic pathways that avoid the use of toxic organomercury precursors and instead employ in-situ generation of the active reagent from less hazardous starting materials would be a significant advancement.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Organomercurials

| Feature | Traditional Synthesis | Potential Sustainable Approach |

| Mercury Source | Metallic mercury, stoichiometric mercury(II) salts | Catalytic amounts of mercury salts, mercury-free precursors |

| Reagents | Often harsh and toxic reagents | Use of biodegradable reagents and greener solvents |

| Waste Generation | Significant generation of toxic mercury-containing waste | Minimal waste generation, potential for recycling of catalysts |

| Safety | High risk of mercury exposure and environmental contamination | Reduced handling of toxic materials, inherently safer processes |

Elucidation of Novel Catalytic Cycles Involving this compound

While organomercury compounds have been used in stoichiometric reactions, their potential in catalytic cycles remains largely underexplored. A significant future direction for this compound research is the elucidation of novel catalytic cycles where it can act as a catalyst or a key intermediate.

Advanced Mechanistic Studies to Uncover Underexplored Reactivity Pathways

A thorough understanding of the reaction mechanisms is crucial for controlling the reactivity and selectivity of this compound and for designing new applications. Advanced mechanistic studies, combining experimental techniques such as kinetics and isotopic labeling with computational modeling, are needed to uncover underexplored reactivity pathways.

Key areas of investigation should include the nature of the carbon-mercury bond, the mechanism of its cleavage, and the role of solvents and additives in modulating its reactivity. libretexts.org For example, understanding the intermediates and transition states in its reactions could allow for the rational design of reaction conditions to favor desired products and suppress unwanted side reactions.

Integration of this compound Chemistry with Flow Chemistry and High-Throughput Screening

Modern chemical synthesis is increasingly benefiting from the integration of enabling technologies like flow chemistry and high-throughput screening (HTS). sigmaaldrich.comdigitellinc.comscienceintheclassroom.orgunchainedlabs.com Applying these technologies to the study of this compound could accelerate the discovery of new reactions and the optimization of existing ones.

Flow chemistry offers advantages in terms of safety, as it allows for the handling of hazardous materials in smaller quantities and provides precise control over reaction parameters. This could be particularly beneficial for reactions involving toxic organomercury compounds. High-throughput screening would enable the rapid evaluation of a wide range of reaction conditions, catalysts, and substrates, significantly speeding up the discovery of novel applications for this compound. chemrxiv.org

Theoretical Predictions for the Design of New Organomercury Reagents and Transformations

Computational chemistry and theoretical predictions can play a vital role in guiding the future of this compound research. researchgate.net Density functional theory (DFT) and other computational methods can be used to predict the structure, stability, and reactivity of this compound and related organomercury reagents.

These theoretical studies can help in designing new reagents with tailored electronic and steric properties for specific applications. Furthermore, computational modeling can be used to predict the feasibility of new transformations involving this compound and to elucidate the mechanisms of these reactions at a molecular level. This predictive power can help to focus experimental efforts on the most promising avenues of research, saving time and resources.

Q & A

Q. What are the established synthetic routes for preparing Bromo(1-chloroethenyl)mercury, and what key reaction parameters must be optimized?

this compound can be synthesized via transmetalation or alkylation reactions. A common approach involves reacting mercury(II) bromide with 1-chloroethenyl precursors under controlled conditions. For example:

- Transmetalation : Reacting HgBr₂ with organolithium or Grignard reagents (e.g., 1-chloroethenyl lithium) in anhydrous ether at −78°C .

- Alkylation : Substituting mercury halides with haloalkenes, requiring strict exclusion of moisture and oxygen to prevent decomposition .

Critical parameters include temperature control (−30°C to 0°C), solvent choice (e.g., THF or diethyl ether), and stoichiometric ratios to minimize side products like Hg(0) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : and NMR identify organic substituents; NMR (if accessible) provides direct Hg coordination insights .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms Hg-C/Br bond lengths (typically 2.0–2.1 Å for Hg-C and 2.4–2.6 Å for Hg-Br) .

- Elemental Analysis : Validates stoichiometry (e.g., C:Hg:Br:Cl ratios) with <1% deviation .

Advanced Research Questions

Q. How can speciation analysis resolve challenges in detecting this compound in environmental or biological matrices?

Speciation requires coupling chromatography with sensitive detection:

- HPLC-ICP-MS : Separates mercury species via reverse-phase columns; ICP-MS quantifies Hg at sub-ppb levels .

- GC-EI-MS : Derivatization (e.g., with NaBEt₄) enhances volatility for gas-phase analysis, identifying fragmentation patterns unique to the compound .

Matrix effects (e.g., marine organic matter) necessitate standard additions or isotope dilution to correct recoveries .

Q. What thermodynamic data are critical for predicting this compound’s stability under varying conditions?

Key parameters include:

- Enthalpy of Formation (ΔHf) : Estimated via combustion calorimetry or computational methods (e.g., DFT). For analogous compounds, ΔHf ranges from −120 to −80 kJ/mol .

- Thermal Decomposition : TGA-DSC reveals decomposition thresholds (e.g., exothermic peaks >150°C indicate instability) .

- Solubility : Measured in polar (e.g., DMSO) vs. nonpolar solvents to guide solvent selection for reactions .

Q. How can researchers mitigate risks associated with this compound’s reactivity and toxicity?

- Safety Protocols : Use gloveboxes for air-sensitive synthesis; avoid heating above 100°C to prevent explosive decomposition .

- Waste Management : Treat waste with chelating agents (e.g., EDTA) to immobilize Hg²⁺ before disposal .

- Contamination Control : Regularly validate lab surfaces and equipment with mercury-specific fluorescent probes .

Data Contradiction and Harmonization

Q. How should researchers address discrepancies in reported reactivity or stability data for organomercury compounds?

Discrepancies often arise from:

- Methodological Variability : Differences in purity checks (e.g., elemental analysis vs. NMR) or reaction conditions (e.g., trace O₂ in solvents) .

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.